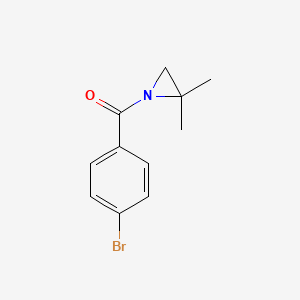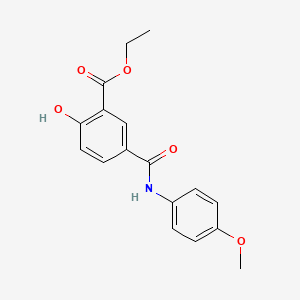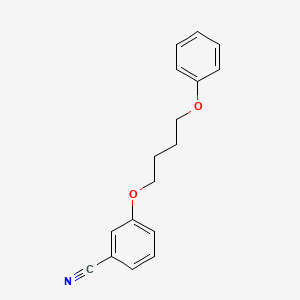
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromobenzoyl group attached to the aziridine ring, along with two methyl groups at the 2-position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- typically involves the reaction of 4-bromobenzoyl chloride with 2,2-dimethylaziridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromobenzoyl chloride+2,2-dimethylaziridineEt3NAziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of β-amino compounds.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Ring-opening reactions: Formation of β-amino alcohols, β-amino ethers, or β-amino amides.
Oxidation and reduction: Formation of N-oxides or primary/secondary amines.
科学的研究の応用
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science.
類似化合物との比較
Similar Compounds
Aziridine, 1-(4-chlorobenzoyl)-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
Aziridine, 1-(4-methylbenzoyl)-2,2-dimethyl-: Similar structure but with a methyl group instead of bromine.
Aziridine, 1-(4-nitrobenzoyl)-2,2-dimethyl-: Similar structure but with a nitro group instead of bromine.
Uniqueness
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
特性
CAS番号 |
32158-85-3 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
(4-bromophenyl)-(2,2-dimethylaziridin-1-yl)methanone |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-13(11)10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChIキー |
YFQNCWNOYBKNKC-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1C(=O)C2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)




![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)




